rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chiral bicyclic compound often used in medicinal chemistry and various synthetic applications. Its unique structure contributes to its stability and reactivity, making it a compound of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Starting Materials: : The process starts with the suitable chiral precursors which undergo various transformations.
Key Steps
Cyclization Reactions: : Formation of the bicyclic structure through cyclization.
Hydroxymethylation: : Introduction of the hydroxymethyl group.
Carboxylation: : Conversion to the carboxylate ester.
Industrial production often employs optimized conditions to improve yield and purity, involving catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
rac-tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate participates in several types of reactions:
Oxidation: : It can undergo oxidation to form various derivatives.
Reduction: : Can be reduced to modify the bicyclic structure.
Substitution: : The hydroxymethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or KMnO₄.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Substituting Agents: : Various nucleophiles or electrophiles.
Major Products
Scientific Research Applications
This compound has diverse applications across fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Possible therapeutic applications, especially in drug design and synthesis.
Industry: : Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound interacts with molecular targets through specific binding and modulation of pathways:
Molecular Targets: : Often interacts with enzymes or receptors.
Pathways: : May modulate pathways involved in metabolic processes or signal transduction.
Comparison with Similar Compounds
Unique Properties
What sets rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate apart is its specific bicyclic structure and the presence of the hydroxymethyl group, enhancing its reactivity and interaction with biological targets.
Similar Compounds
tert-Butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate without racemate
tert-Butyl (1R,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Each of these compounds shares structural similarities but differs in stereochemistry, leading to variations in their chemical behavior and applications.
This compound holds significant promise and versatility in various scientific and industrial applications, marking its importance in contemporary research. Anything else specific you're curious about?
Properties
CAS No. |
2086272-41-3 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
TZADKBOMRWEHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.